(1S)-(-)-trans-Pinane

Analytical Chemistry Chiroptical Spectroscopy Quality Control

Industrial 'pinane' is a cis/trans mixture that compromises stereochemical fidelity. (1S)-(-)-trans-Pinane (CAS 10281-53-5) eliminates this ambiguity as a ≥98.5% pure, single-enantiomer analytical standard. • Defined [α]20/D -17±1° (neat) enables unambiguous chiroptical detector calibration and chiral GC/HPLC method development. • Direct precursor to (1S,2S,5S)-trans-pinan-2-ol, avoiding low yields and complex purification from cis/trans mixture separation. • Divergent thermal reactivity from cis-pinane-product selectivity remains constant across temperature range, essential for stereoelectronic studies. Supplied neat in 1 mL units; bulk quantities available on request.

Molecular Formula C10H18
Molecular Weight 138.25 g/mol
Cat. No. B13721784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S)-(-)-trans-Pinane
Molecular FormulaC10H18
Molecular Weight138.25 g/mol
Structural Identifiers
SMILESCC1CCC2CC1C2(C)C
InChIInChI=1S/C10H18/c1-7-4-5-8-6-9(7)10(8,2)3/h7-9H,4-6H2,1-3H3/t7-,8-,9?/m0/s1
InChIKeyXOKSLPVRUOBDEW-JVIMKECRSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for (1S)-(-)-trans-Pinane


(1S)-(-)-trans-Pinane is a saturated, bicyclic monoterpene hydrocarbon (C10H18) with a rigid, chiral framework. It is a key hydrogenation product derived from the naturally abundant pinenes and serves as an industrial precursor to pinanols and linalool [1]. Its commercial availability as an analytical standard with high enantiomeric purity, defined by a specific optical rotation of [α]20/D −17±1° (neat), establishes it as a well-characterized chiral building block and reference material .

Why Generic Pinane Substitution Fails


While 'pinane' is a common industrial feedstock, its composition as a mixture of cis- and trans-diastereomers is chemically ambiguous and leads to divergent downstream chemistry. The stereochemical configuration of (1S)-(-)-trans-Pinane dictates a unique conformational and reactive profile that is fundamentally different from its cis-pinane counterpart, making direct substitution impossible in applications requiring a specific stereochemical outcome or physical property [1]. The quantitative evidence below demonstrates that the cis- and trans-isomers exhibit vastly different selectivity, reactivity, and physicochemical signatures, which are non-negotiable parameters in precise synthetic planning and analytical method development [2].

Quantitative Evidence Guide


Optical Rotation Chiroptical Signature

(1S)-(-)-trans-Pinane exhibits a negative specific optical rotation, providing a key physical property for identity and purity verification. This value is distinct from its cis-pinane diastereomer and from chiral pinenes. While exact experimental [α]D for (+)-cis-pinane is not provided in a comparable standard, the data confirms a clear sign difference (negative for trans) and magnitude of approximately -17° for the trans isomer, which contrasts sharply with theoretical and experimental values for cis-pinane reported at +23.3° [1].

Analytical Chemistry Chiroptical Spectroscopy Quality Control

Divergent Thermal Reactivity of Pinane Diastereomers

In a direct head-to-head study, the thermal isomerization of (+)-cis-pinane and (-)-trans-pinane in a flow reactor revealed significant differences in both reactivity and product selectivity. The study concluded that the ratio of acyclic ring-opening products is disfavored at higher pyrolysis temperatures for cis-pinane, whereas for trans-pinane, the reaction routes affording the primary products (-)-β-citronellene and (+)-isocitronellene remain at the same level over the entire temperature range [1]. This demonstrates a fundamental difference in the thermal decomposition pathway governed by the stereochemistry of the starting material.

Physical Organic Chemistry Flow Chemistry Terpene Rearrangement

Hydrogenation Selectivity: cis vs. trans

The catalytic hydrogenation of α-pinene is known to produce a mixture of cis- and trans-pinane, with selectivity heavily favoring the cis-isomer. Under optimized conditions using a RuCl3 catalyst promoted by water, the conversion of α-pinene reached 99.7% with a selectivity for cis-pinane of 96.3%, yielding a cis/trans molar ratio of more than 28 [1]. This class-level data underscores that (1S)-(-)-trans-Pinane is the minor, yet distinct, stereochemical outcome, and its isolation requires specific separation techniques.

Heterogeneous Catalysis Process Chemistry Renewable Feedstocks

Autoxidation Diastereoselectivity: cis vs. trans

While not a direct comparison of pure isomer oxidation rates, studies on the autoxidation of pinane mixtures (obtained from Pinus elliottii oil) provide insight into stereochemical influence. Using a Co/Mn/Br catalyst system, the oxidation of a pinane mixture yielded pinanols with a 71% selectivity and a cis:trans diastereomeric ratio of 3:1 at 17% conversion [1]. This result indicates that the stereochemistry of the pinane substrate impacts the stereochemical outcome of the oxidation, and pure (1S)-(-)-trans-Pinane is necessary to study or achieve a specific diastereomeric pinanol product.

Catalytic Oxidation Green Chemistry Fine Chemical Synthesis

Application Scenarios for (1S)-(-)-trans-Pinane


High-Purity Chiral Analytical Standard

The well-defined, negative specific optical rotation ([α]20/D −17±1° ) and high commercial purity (>98.5% ) make (1S)-(-)-trans-Pinane an ideal standard for calibrating chiroptical detectors (e.g., polarimeters, CD spectrometers) and developing chiral GC or HPLC methods. Its unique signature directly addresses the need for unambiguous identification and quantification of this specific isomer in complex mixtures, a task impossible with mixed pinane standards.

Chiral Building Block for trans-Pinanol Derivatives

As established by the industrial process for pinanol synthesis [1] and the stereochemical influence on autoxidation [2], (1S)-(-)-trans-Pinane is the direct, required precursor for (1S,2S,5S)-trans-pinan-2-ol and its downstream derivatives. Procuring the pure trans-pinane isomer enables the direct and efficient synthesis of trans-configured alcohols, avoiding the low yields and complex purification required when starting from a cis/trans mixture.

Mechanistic Studies in Terpene Pyrolysis

The divergent thermal behavior of cis- and trans-pinane, where the trans-isomer uniquely maintains its product selectivity profile across a temperature range [3], makes (1S)-(-)-trans-Pinane an essential tool for studying stereoelectronic effects in terpene rearrangements. Its use can isolate and clarify reaction pathways that would be convoluted in the presence of the cis-diastereomer, which behaves differently under identical thermal stress.

Technical Documentation Hub

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